Rocagloic Acid
Overview
Description
Rocagloic acid is a naturally occurring compound belonging to the family of flavaglines, which are highly bioactive flavolignans. It is derived from the leaves of the Taiwanese species Aglaia elliptifolia and Aglaia dasyclada, collected in Yunnan Province, China . This compound is known for its pronounced pharmacological activities, including antiproliferative and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: Rocagloic acid is the demethylated form of methyl rocaglate or the acid congener of cyclopenta[b]tetrahydrobenzofuran compounds . The synthesis of this compound involves the cycloaddition of a flavonoid nucleus with a cinnamic acid moiety . The reaction conditions typically include the use of appropriate solvents and catalysts to facilitate the cycloaddition process.
Industrial Production Methods: The industrial production of this compound is primarily based on the extraction from natural sources, such as the leaves of Aglaia species . The extraction process involves the use of organic solvents to isolate the compound, followed by purification techniques such as chromatography to obtain the pure form of this compound.
Chemical Reactions Analysis
Types of Reactions: Rocagloic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are essential for modifying the compound’s structure and enhancing its pharmacological properties.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles . The reaction conditions often involve controlled temperatures and pH levels to ensure the desired chemical transformations.
Major Products Formed: The major products formed from the reactions of this compound include various derivatives with enhanced biological activities . These derivatives are often used in scientific research and drug development.
Scientific Research Applications
Rocagloic acid has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry . In chemistry, it is used as a precursor for synthesizing other bioactive compounds. In biology, it is studied for its antiproliferative and anti-inflammatory properties. In medicine, this compound is being investigated for its potential as an anticancer agent . Additionally, it has applications in the industry as an insecticidal and antifungal agent .
Mechanism of Action
The mechanism of action of rocagloic acid involves the inhibition of protein synthesis by binding to the translation initiation factor eIF4A, an ATP-dependent DEAD-box RNA helicase . This binding prevents the translation of specific mRNAs, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells . This compound also interacts with other molecular targets and pathways, contributing to its antiproliferative and anti-inflammatory effects .
Comparison with Similar Compounds
Rocagloic acid is unique among flavaglines due to its specific structural features and pharmacological activities . Similar compounds include aglafoline, rocaglamide, and rocaglaol . These compounds share a common flavonoid nucleus but differ in their substituents and stereochemistry, leading to variations in their biological activities . This compound stands out for its potent cytotoxicity and selective activity against certain cancer cell lines .
Properties
IUPAC Name |
(1R,2R,3S,3aR,8bS)-1,8b-dihydroxy-6,8-dimethoxy-3a-(4-methoxyphenyl)-3-phenyl-2,3-dihydro-1H-cyclopenta[b][1]benzofuran-2-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26O8/c1-32-17-11-9-16(10-12-17)27-22(15-7-5-4-6-8-15)21(25(29)30)24(28)26(27,31)23-19(34-3)13-18(33-2)14-20(23)35-27/h4-14,21-22,24,28,31H,1-3H3,(H,29,30)/t21-,22-,24-,26+,27+/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLORMQRMDNZHJH-PXIJUOARSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C23C(C(C(C2(C4=C(O3)C=C(C=C4OC)OC)O)O)C(=O)O)C5=CC=CC=C5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)[C@]23[C@@H]([C@H]([C@H]([C@]2(C4=C(O3)C=C(C=C4OC)OC)O)O)C(=O)O)C5=CC=CC=C5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26O8 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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